- Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products, Journal of Organic Chemistry, 2012, 77(10), 4578-4585
Cas no 94-32-6 (Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-(butylamino)benzoate
- 4-(N-BUTYLAMINO)BENZOIC ACID ETHYL ESTER
- ETHYL 4-(N-BUTYLAMINO)BENZOATE
- ethyl p-butylaminobenzoate
- TIMTEC-BB SBB000607
- 4-(butylamino)-benzoicaciethylester
- ETHYL-P- (N-BUTYLAMINO) BENZOATE
- 4-(Butylamino)benzoic Acid Ethyl Ester
- butyl benzocaine
- 4-Ethyl-N-butylaminobenzoate
- Ethyl 4-(Butylamino)benzoate (4-(Butylamino)benzoic Acid Ethyl Ester)
- Ethyl 4-butylaminobenzoate
- Benzoic acid, 4-(butylamino)-, ethyl ester
- D68EP3V31W
- Ethyl4-(Butylamino)benzoate
- ethyl p-(butylamino) benzoate
- Ethyl-(4-n-butylamino)benzoate
- Ethyl 4-(butylamino)benzoate #
- GTXRSQYDLPYYNW-UHFFFAOYSA-N
- SBB000607
- Benzoic acid, p-(butylamino)-, ethyl ester (6CI, 7CI, 8CI)
- Ethyl 4-(butylamino)benzoate (ACI)
- Ethyl 4-?(Butylamino)?benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
- B1472
- DTXSID1059101
- Q27276166
- Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
- CS-M3379
- W-109351
- EINECS 202-322-9
- ethyl 4-(butylamino)benzoate; ethyl p-butylaminobenzoate
- Ethyl 4-(butylamino)benzoate, 98%
- UNII-D68EP3V31W
- NS00040386
- AS-14744
- AKOS009048578
- MFCD00017283
- 94-32-6
- InChI=1/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H
- SCHEMBL5025348
- DB-057490
-
- MDL: MFCD00017283
- Inchi: 1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3
- InChI Key: GTXRSQYDLPYYNW-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(NCCCC)=CC=1)OCC
Computed Properties
- Exact Mass: 221.14200
- Monoisotopic Mass: 221.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 4.1
- Topological Polar Surface Area: 38.3
Experimental Properties
- Color/Form: Crystalline compound
- Density: 1.0451 (rough estimate)
- Melting Point: 69.0 to 72.0 deg-C
- Boiling Point: 220°C/2mmHg(lit.)
- Flash Point: 158.4°C
- Refractive Index: 1.5175 (estimate)
- PSA: 38.33000
- LogP: 3.14830
- FEMA: 2420
- Solubility: Not determined
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Storage Condition:Store at room temperature
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 439835-5G |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 5g |
¥622.43 | 2023-12-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E838080-100g |
Ethyl 4-(n-butylamino)benzoate |
94-32-6 | 98 % | 100g |
2,274.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1472-25g |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 98.0%(GC) | 25g |
¥850.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57680-5g |
Ethyl 4-(butylamino)benzoate |
94-32-6 | 98% | 5g |
¥98.0 | 2023-09-07 | |
| TRC | B690705-1g |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 1g |
$ 64.00 | 2023-09-08 | ||
| TRC | B690705-5g |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 5g |
$ 75.00 | 2023-09-08 | ||
| TRC | B690705-10g |
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 10g |
$ 108.00 | 2023-04-18 | ||
| TRC | B690705-25g |
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 25g |
$ 187.00 | 2023-04-18 | ||
| TRC | B690705-50g |
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 50g |
$ 362.00 | 2023-04-18 | ||
| TRC | B690705-100g |
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 100g |
$ 679.00 | 2023-04-18 |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Production Method
Production Method 1
Production Method 2
- Boron Lewis Acid Promoted Ruthenium-Catalyzed Hydrogenation of Amides: An Efficient Approach to Secondary Amines, ChemCatChem, 2016, 8(19), 3036-3040
Production Method 3
- A photochemical dehydrogenative strategy for aniline synthesis, Nature (London, 2020, 584(7819), 75-81
Production Method 4
- Folded-to-unfolded structural switching of a macrocyclic aromatic hexaamide based on conformation changes in the amide groups induced by N-alkylation and dealkylation reactions, Journal of Molecular Structure, 2015, 1082, 23-28
Production Method 5
1.2 Reagents: Sodium borohydride
- Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic Amines, Organic Letters, 2022, 24(50), 9179-9183
Production Method 6
Production Method 7
1.2 Solvents: Water
- Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation, European Journal of Medicinal Chemistry, 2018, 156, 815-830
Production Method 8
- Preparation method of tetracaine, and its application in preparation of tetracaine hydrochloride, China, , ,
Production Method 9
- Method for preparation of ethyl p-butylaminobenzoate, China, , ,
Production Method 10
- O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis, Organic & Biomolecular Chemistry, 2018, 16(21), 3952-3960
Production Method 11
1.2 Reagents: Sodium borohydride ; 16 h, 40 °C
- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530
Production Method 12
- Straightforward Access to High-Performance Organometallic Catalysts by Fluoride Activation: Proof of Principle on Asymmetric Cyanation, Asymmetric Michael Addition, CO2 Addition to Epoxide, and Reductive Alkylation of Amines by Tetrahydrofuran, ACS Catalysis, 2021, 11(21), 13077-13084
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Raw materials
- 4-(Butylamino)benzoic acid
- 4-(Ethoxycarbonyl)-1-cyclohexanone
- Ethyl 4-fluorobenzoate
- ethyl-P-nitrobenzoate
- ethyl 4-(butanoylamino)benzoate
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Preparation Products
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Suppliers
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Related Literature
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
Ethyl 4-(Butylamino)benzoate (CAS No. 94-32-6): A Comprehensive Overview
Ethyl 4-(Butylamino)benzoate, also known as 4-(Butylamino)benzoic Acid Ethyl Ester, is a versatile organic compound with the CAS registry number 94-32-6. This compound belongs to the class of aromatic esters and has garnered significant attention in both academic and industrial research due to its unique chemical properties and diverse applications. In recent years, advancements in synthetic methodologies and its integration into various fields have further solidified its importance in modern chemistry.
The molecular structure of Ethyl 4-(Butylamino)benzoate comprises an aromatic ring substituted with a butylamino group at the para position and an ethoxy group at the ortho position. This arrangement imparts the compound with distinctive electronic and steric properties, making it highly suitable for applications in pharmaceuticals, agrochemicals, and materials science. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, leveraging its ability to undergo various functional group transformations.
From a synthetic perspective, Ethyl 4-(Butylamino)benzoate is typically prepared via nucleophilic acylation of 4-(Butylamino)benzoic acid with ethanol in the presence of an acid catalyst. This reaction pathway has been optimized in recent years to enhance yield and purity, with researchers focusing on catalytic systems that minimize side reactions and improve selectivity. The compound's stability under various reaction conditions has also been extensively studied, providing valuable insights into its suitability for large-scale production.
In terms of applications, Ethyl 4-(Butylamino)benzoate has found significant utility in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to act as a bioisostere or a prodrug has been explored in recent clinical studies, where it has shown promise in enhancing drug delivery efficiency and reducing systemic toxicity. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been documented, contributing to the development of enantioselective processes for complex molecule construction.
Recent research has also highlighted the potential of Ethyl 4-(Butylamino)benzoate in agrochemicals, particularly as a component in herbicides and pesticides. Its ability to inhibit specific enzymatic pathways in target organisms has been investigated, with encouraging results suggesting its efficacy as a selective biocide. Furthermore, its application as a stabilizer or additive in polymer formulations has been explored, where it enhances material durability under harsh environmental conditions.
The environmental impact of Ethyl 4-(Butylamino)benzoate has also come under scrutiny in recent years. Studies have examined its biodegradation pathways and ecotoxicological effects, providing critical data for risk assessment and regulatory compliance. These findings underscore the importance of sustainable practices in its production and disposal to minimize ecological footprint.
In conclusion, Ethyl 4-(Butylamino)benzoate (CAS No. 94-32-6) stands out as a multifaceted compound with wide-ranging applications across diverse industries. Its chemical versatility, combined with advancements in synthetic techniques and application-specific research, positions it as a key player in contemporary chemical innovation.
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